“Methyl aminolevulinate hydrochloride” is a prodrug that is metabolized to Protoporphyrin IX, a photosensitizer . It’s commonly used in photosensitizer reagents for photodynamic therapy .
One specific application of “Methyl aminolevulinate hydrochloride” is in the medical field, specifically dermatology. It’s used with photodynamic therapy (light treatment) to treat actinic keratosis (AK) on the face and scalp . Actinic keratoses are skin lesions or growths in areas where the skin has been exposed to the sun. This condition normally occurs in older patients with light-colored skin .
The method of application involves applying the “Methyl aminolevulinate hydrochloride” topically to the affected area, then exposing the area to a specific wavelength of light. This causes a reaction that destroys the abnormal skin cells .
The outcomes of this treatment can vary, but it’s generally effective in reducing the size and appearance of actinic keratoses . The effectiveness can depend on various factors, including the size and location of the lesions, the specific light source used, and the individual patient’s response to treatment .
Field: Dermatology
Summary: Methyl aminolevulinate is used in photodynamic therapy for the treatment of superficial and/or thin nodular basal cell carcinomas.
Method: The cream is applied to the lesion and surrounding 5 mm of normal skin. The treated area is covered with an occlusive dressing for 3 hours. After this, the dressing is removed and the treatment area is cleaned with saline to remove the cream.
Results: Clinical trials have shown that this treatment has comparable cure rates to other conventional treatments such as cryotherapy or surgery.
Methyl 5-amino-4-oxopentanoate hydrochloride is a chemical compound recognized for its role as a prodrug in photodynamic therapy. It is primarily utilized in the treatment of non-melanoma skin cancers, particularly basal cell carcinoma and actinic keratosis. Upon administration, this compound is metabolized to protoporphyrin IX, a potent photosensitizer that plays a crucial role in photodynamic therapy by generating reactive oxygen species upon exposure to light of specific wavelengths (570 to 670 nm) .
The primary chemical reaction involving methyl 5-amino-4-oxopentanoate hydrochloride is its conversion to protoporphyrin IX. This transformation occurs through enzymatic pathways, notably involving esterases that cleave the ester bond, releasing 5-aminolevulinic acid (5-ALA). The subsequent accumulation of protoporphyrin IX in target tissues enables the photodynamic effect when exposed to light, leading to cellular damage and death through the generation of singlet oxygen .
Methyl 5-amino-4-oxopentanoate hydrochloride exhibits significant biological activity as a photosensitizing agent. The compound's active form, protoporphyrin IX, accumulates in cancerous cells and, upon light activation, induces phototoxicity. This process results in oxidative stress within the cells, leading to apoptosis or necrosis of the targeted cells. The effectiveness of this compound in clinical settings has made it a valuable tool for treating superficial skin malignancies .
The synthesis of methyl 5-amino-4-oxopentanoate hydrochloride typically involves several steps:
Specific synthetic routes may vary based on desired purity and yield .
Methyl 5-amino-4-oxopentanoate hydrochloride is primarily applied in:
Studies have shown that methyl 5-amino-4-oxopentanoate hydrochloride interacts with various biological systems:
Methyl 5-amino-4-oxopentanoate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | 0.87 |
Methyl 5-aminopentanoate hydrochloride | 29840-56-0 | 0.87 |
Ethyl 6-aminohexanoate hydrochloride | 3633-17-8 | 0.82 |
Ethyl 5-aminopentanoate hydrochloride | 29840-57-1 | 0.82 |
Uniqueness: Methyl 5-amino-4-oxopentanoate hydrochloride is distinguished by its specific role as a prodrug that converts into a potent photosensitizer (protoporphyrin IX), which is critical for its application in photodynamic therapy. This unique metabolic pathway sets it apart from similar compounds that may not possess the same therapeutic utility or mechanism of action .
Methyl 5-amino-4-oxopentanoate hydrochloride is enzymatically hydrolyzed to 5-aminolevulinic acid (ALA), bypassing the rate-limiting step catalyzed by ALA synthase (ALAS) in the heme biosynthesis pathway [1] [2]. The canonical pathway begins with the condensation of glycine and succinyl-CoA to form ALA, which is then converted into porphobilinogen (PBG) by ALA dehydratase (ALAD) [3]. Four PBG molecules undergo polymerization to hydroxymethylbilane, cyclized to uroporphyrinogen III by uroporphyrinogen III synthase (UROS). Subsequent decarboxylation and oxidation steps yield protoporphyrinogen IX, which is oxidized to PpIX by protoporphyrinogen oxidase (PPO) [3].
By directly supplying ALA, methyl aminolevulinate enhances PpIX synthesis in tissues with high metabolic demand, such as rapidly proliferating cells. This bypass mechanism is critical in PDT applications, as endogenous ALA production is often insufficient to achieve therapeutic PpIX concentrations [6].
PpIX accumulation is influenced by cellular uptake efficiency, enzymatic activity, and tissue-specific factors. Methyl aminolevulinate’s lipophilic properties enhance epidermal penetration, leading to preferential PpIX accumulation in actinic keratosis and basal cell carcinoma cells [1] [4]. Studies demonstrate that PpIX levels peak 3 hours post-application, with curettage increasing accumulation by 92% compared to untreated skin [4].
Factor | Effect on PpIX Levels | Mechanism |
---|---|---|
Curettage | +92% | Removes hyperkeratosis, enhances drug penetration [4] |
Cell proliferation rate | +50–70% | Increased demand for heme in dividing cells [5] |
ABCG2 transporter downregulation | +40% | Reduces PpIX efflux [5] |
Dormant cancer cells exhibit elevated PpIX due to upregulated ALA importers (PEPT1) and downregulated exporters (ABCG2) [5]. Conversely, ferrochelatase activity, which inserts iron into PpIX to form heme, limits accumulation in normal cells [6].
PpIX acts as a photosensitizer, absorbing light at 630 nm to reach an excited triplet state. This state undergoes intersystem crossing, transferring energy to molecular oxygen to generate singlet oxygen (Type II reaction) [1] [6]. Alternatively, electron transfer produces superoxide radicals (Type I reaction), which further react to form hydroxyl radicals [6].
Light Exposure Time (min) | PpIX Activated (%) | Cytotoxic Effect |
---|---|---|
1 | 50 | Partial tumor necrosis |
2.5 | 80 | Significant cell membrane damage |
7.75 | 100 | Complete photobleaching and cell death [4] |
The photodynamic efficacy depends on light fluence rate and PpIX concentration. For example, 37 J/cm² of red light (635 nm) achieves full PpIX activation within 9 minutes [4].
Photodynamic therapy requires molecular oxygen to sustain ROS production. Singlet oxygen oxidizes cellular components, including:
Hypoxic microenvironments reduce PDT efficacy, as oxygen is consumed during ROS generation. This oxygen depletion creates a self-limiting effect, necessitating optimal illumination parameters to balance oxygen supply and demand [1].
Singlet oxygen ($$^1O2$$) is the primary cytotoxic agent, with a half-life of <0.04 µs in biological systems. It directly oxidizes biomolecules within a 20 nm radius of its generation site [1] [6]. Secondary ROS, such as hydroxyl radicals ($$- OH$$) and superoxide ($$O2^- -$$), amplify damage through Fenton reactions and lipid peroxidation chain reactions [6].
The spatial distribution of ROS determines therapeutic selectivity. PpIX localized in mitochondria and plasma membranes ensures targeted damage to malignant cells, sparing adjacent healthy tissues [5].
Irritant